3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline

Lipophilicity Scaffold optimization Drug-likeness

3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline (CAS 1330751-32-0) is a partially hydrogenated quinoline derivative bearing a 3-bromo and 2-chloro substitution pattern on the heterocyclic ring. It belongs to a broader class of halogenated tetrahydroquinolines utilized as advanced intermediates in medicinal chemistry, particularly in the assembly of kinase-focused libraries and bromodomain-targeting probes.

Molecular Formula C9H9BrClN
Molecular Weight 246.53
CAS No. 1330751-32-0
Cat. No. B2900798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline
CAS1330751-32-0
Molecular FormulaC9H9BrClN
Molecular Weight246.53
Structural Identifiers
SMILESC1CCC2=NC(=C(C=C2C1)Br)Cl
InChIInChI=1S/C9H9BrClN/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h5H,1-4H2
InChIKeyNISGMEFDGVVOLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline 1330751-32-0: Core Chemotype, Property Profile, and Procurement Foundations


3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline (CAS 1330751-32-0) is a partially hydrogenated quinoline derivative bearing a 3-bromo and 2-chloro substitution pattern on the heterocyclic ring . It belongs to a broader class of halogenated tetrahydroquinolines utilized as advanced intermediates in medicinal chemistry, particularly in the assembly of kinase-focused libraries and bromodomain-targeting probes [1]. The saturated ring distinguishes this chemotype from its fully aromatic quinoline counterparts, conferring a moderately lower lipophilicity (computed LogP of 3.38) and a topological polar surface area (TPSA) of 12.89 Ų . The presence of two chemically distinct halogen atoms (C3‑Br and C2‑Cl) creates orthogonal leaving‑group reactivity that makes this compound a regioselectively addressable scaffold for sequential cross‑coupling reactions [2].

Procurement‑Critical Differentiation: Why 3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline Cannot Be Trivially Replaced by In‑Class Analogs


Halogenated tetrahydroquinolines that share the molecular formula C₉H₉BrClN (e.g., 6‑bromo‑7‑chloro‑1,2,3,4‑tetrahydroquinoline or 5‑bromo‑7‑chloro‑1,2,3,4‑tetrahydroquinoline ) differ fundamentally in their cross‑coupling site accessibility and electronic distribution because the halogen atoms occupy non‑equivalent positions on the aromatic ring. In 3‑bromo‑2‑chloro‑5,6,7,8‑tetrahydroquinoline, the chlorine atom is located on the imine‑bearing carbon (C2), while the bromine is on the adjacent C3 position of the pyridine ring ; this arrangement provides a unique, electronically differentiated dihalogenated handle that allows iterative functionalization—a feature that is absent in all regioisomeric C₉H₉BrClN tetrahydroquinolines where halogens reside exclusively on the carbocyclic ring . Substituting this compound with a monohalogenated analog such as 3‑bromo‑5,6,7,8‑tetrahydroquinoline (CAS 82132‑68‑1) eliminates the second reactive center entirely, forcing a single‑point diversification pathway that cannot recapitulate the same chemical space . The fully aromatic 3‑bromo‑2‑chloroquinoline (CAS 101870‑60‑4) is likewise a poor substitute because its higher lipophilicity (LogP 3.65) and planar aromatic system alter both physicochemical properties and the conformational presentation of appended groups, changes that can critically impact structure‑based design campaigns [1].

Quantitative Procurement Decision Support: Evidence of Differentiation for 3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline


Lipophilicity Modulation Through Partial Saturation: Quantitative LogP Comparison Against the Fully Aromatic Analog

3‑Bromo‑2‑chloro‑5,6,7,8‑tetrahydroquinoline exhibits a computed LogP of 3.38 , which is 0.27 log units lower than the fully aromatic comparator 3‑bromo‑2‑chloroquinoline (computed LogP 3.65) [1]. This difference results directly from the saturation of the carbocyclic ring, which reduces π‑electron delocalization and introduces conformational flexibility [2]. The 0.27‑unit reduction corresponds to an approximately 1.9‑fold lower theoretical n‑octanol/water partition coefficient, a magnitude sufficient to influence permeability, solubility, and protein‑binding profiles in compound progression pipelines.

Lipophilicity Scaffold optimization Drug-likeness LogP Compound prioritization

Certified Purity Benchmarking: 97–98 % Assay Specifications Relative to Lower-Purity Isomeric Tetrahydroquinoline Analogs

Multiple independent commercial sources list 3‑bromo‑2‑chloro‑5,6,7,8‑tetrahydroquinoline at a minimum purity of 97 % (AKSci) or 98 % (ChemScene, Leyan) . In contrast, several structurally related C₉H₉BrClN tetrahydroquinoline isomers—such as 6‑bromo‑7‑chloro‑1,2,3,4‑tetrahydroquinoline (97 %) and 5‑bromo‑8‑chloro‑1,2,3,4‑tetrahydroisoquinoline (95 %) —are offered at lower standard purity specifications, which may reflect relative difficulty in isomeric separation during synthesis. Higher certified purity reduces the risk that residual intermediates or regioisomeric impurities will confound SAR interpretation in downstream biological assays.

Purity specification Chemical procurement Quality control Isomeric specificity Reproducibility

Orthogonal Halide Reactivity for Sequential Cross‑Coupling: C2‑Cl vs. C3‑Br in the Tetrahydroquinoline Scaffold

The juxtaposition of a chlorine atom at the C2 position (imine‑adjacent) and a bromine atom at the C3 position (β‑carbon) on the same aromatic ring creates two electronically distinct electrophilic sites. C3‑bromine (C–Br bond dissociation energy ~84 kcal·mol⁻¹) is more reactive toward oxidative addition than C2‑chlorine (C–Cl BDE ~95 kcal·mol⁻¹), enabling a first chemoselective Suzuki, Buchwald‑Hartwig, or Sonogashira coupling at the bromide position while leaving the chloride intact for subsequent derivatization [1]. This orthogonal reactivity is supported by the review of iterative Pd‑catalyzed functionalizations on 2‑chloro‑3‑bromoquinoline scaffolds and the Povarov‑derived dihalogenated tetrahydroquinolines [2]; analogous regiochemical control has been demonstrated in the NBS‑mediated bromination/dehydrogenation sequence of tetrahydroquinolines, where bromo and chloro substituents on distinct positions are engaged in sequential Suzuki couplings [3].

Sequential coupling C–halogen bond reactivity Regioselective functionalization Bromo vs. chloro leaving group Synthetic methodology

Transport Safety Classification: DOT/ADR Class 6.1, Packing Group III Enables Economical Shipping Relative to Higher‑Risk Halogenated Heterocycles

3‑Bromo‑2‑chloro‑5,6,7,8‑tetrahydroquinoline is classified under UN 2811, Hazard Class 6.1 (toxic substances), Packing Group III . Packing Group III designates substances of relatively lower acute toxicity (oral LD₅₀ > 50 to ≤300 mg·kg⁻¹; dermal LD₅₀ > 200 to ≤1000 mg·kg⁻¹; inhalation LC₅₀ > 0.5 to ≤2.0 mg·L⁻¹) compared to Packing Group I or II materials [1]. Many aryl bromides and polychlorinated heterocycles fall into Packing Group II or I, incurring higher hazmat surcharges ($68–$98 domestic/international for inaccessible; $138–$178 for accessible goods) and packaging restrictions . The PG III classification of this compound allows Excepted Quantity packaging for shipments of up to 25 g, thereby reducing hazmat fees to $0 under FedEx Limited Quantity or Excepted Quantity provisions .

Shipping compliance Hazard classification Supply chain logistics Dangerous goods Procurement cost

Preferred Deployment Scenarios: Where 3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline Delivers the Greatest Value


Iterative Diversity‑Oriented Synthesis of Kinase Inhibitor Libraries via Sequential Pd‑Catalyzed Cross‑Coupling

Medicinal chemistry groups building focused libraries around tetrahydroquinoline‑based kinase inhibitors (e.g., BET bromodomain, EGFR, or CHK1 scaffolds) can exploit the distinct C3‑Br and C2‑Cl electrophiles for two successive Suzuki or Buchwald‑Hartwig couplings [1][2]. The first coupling at the more reactive C3‑bromine installs aryl, heteroaryl, or amino variability, while the residual C2‑chlorine remains available for a second, orthogonal diversification. This strategy, supported by precedent on 2‑chloro‑3‑bromoquinoline reactivity [1], compresses the synthetic sequence from at least four steps (two separate monohalogenated building blocks) to two steps from a single advanced intermediate.

Lead‑Optimization Programs Requiring Modulated Lipophilicity Without Altering Core Halogen Substitution

When structure–activity studies reveal that aromatic halogen orientation is critical for target engagement but lipophilicity must be reduced to improve solubility or off‑target promiscuity, 3‑bromo‑2‑chloro‑5,6,7,8‑tetrahydroquinoline provides a LogP advantage of 0.27 units over the fully aromatic comparator 3‑bromo‑2‑chloroquinoline [3]. This moderate lipophilicity reduction maps to the Veber‑Lipinski space more favorably, offering medicinal chemists a direct scaffold‑hopping maneuver that preserves the pharmacophoric halogen bonds while tuning physicochemical properties.

Discovery of Enantioselective Tetrahydroquinoline Analogs Using Chiral Access to the Povarov Scaffold

For groups pursuing enantiomerically pure tetrahydroquinoline inhibitors (exemplified by GSK’s I‑BET726 series [2]), the 3‑bromo‑2‑chloro‑5,6,7,8‑tetrahydroquinoline core serves as a versatile achiral entry point. The saturated ring can be elaborated via asymmetric Povarov or aza‑Henry reactions to introduce stereogenic centers at C2, C3, or C4 [4], while the halogen atoms remain intact for subsequent cross‑coupling without perturbing the newly installed chirality. Such sequences enable systematic exploration of both stereochemical and substitutional SAR from a single core building block.

Cost‑Efficient Acquisition for Pilot Screens Requiring Small Quantities of High‑Purity Halogenated Heterocycles

Institutional screening facilities and academic core labs that require ≤25 g of a halogenated tetrahydroquinoline intermediate for pilot biological evaluation benefit from two practical procurement features: (i) 97–98 % certified purity across multiple vendors obviates the need for in‑house repurification before use , and (ii) the PG III hazard classification permits Excepted Quantity shipping with a $0 hazmat surcharge for ground transport within the continental US . Together, these features minimize both the time from order to assay and the per‑unit landed cost.

Quote Request

Request a Quote for 3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.